2-(3-Chloro-4-fluorophenyl)-2-(methylamino)acetic acid
Description
Properties
Molecular Formula |
C9H9ClFNO2 |
|---|---|
Molecular Weight |
217.62 g/mol |
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-2-(methylamino)acetic acid |
InChI |
InChI=1S/C9H9ClFNO2/c1-12-8(9(13)14)5-2-3-7(11)6(10)4-5/h2-4,8,12H,1H3,(H,13,14) |
InChI Key |
FGBZYTGICXXZGG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CC(=C(C=C1)F)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Acid Chloride Intermediate
One common approach involves:
| Step | Reagents & Conditions | Description |
|---|---|---|
| a) Preparation of Acid Chloride | 3-chloro-4-fluorophenylacetic acid + Oxalyl chloride, catalytic N,N-dimethylformamide (DMF), in toluene, 20–35°C, 2.7–7 h | Conversion of carboxylic acid to acid chloride to activate for amide or amino acid formation |
| b) Amination Step | Acid chloride + methylamine or methylamino precursor in polar aprotic solvent (e.g., N-methyl-2-pyrrolidone), 55–60°C, 3 h | Formation of the methylamino-substituted acetic acid derivative |
| c) Workup and Isolation | Quenching with water, pH adjustment to 4–5 with sodium carbonate, extraction with ethyl acetate, drying, filtration, washing with methylcyclohexane, drying | Purification of the final product |
This method is supported by patent literature describing similar substituted phenylglycine derivatives, emphasizing the use of oxalyl chloride for acid chloride formation and methylamine for amination.
Use of N-Protected Intermediates
Another synthetic route involves:
- Starting from 2-{(tert-butoxy)carbonylamino}-2-(3-chloro-4-fluorophenyl)acetic acid, a Boc-protected intermediate
- Subsequent deprotection and methylation to introduce the methylamino group
- Multi-step synthesis requiring careful control of reaction conditions to maintain protecting group integrity and achieve high yield
Solvent and Base Selection
- Suitable solvents include esters, ethers, nitriles, alcohols, hydrocarbons, polar aprotic solvents, chloro solvents, and ketones.
- Bases for pH adjustment or reaction facilitation include organic bases and inorganic bases such as sodium carbonate.
- Temperature control is critical, typically maintaining 0–60°C during key steps to prevent decomposition or side reactions.
Purification and Isolation Techniques
- Filtration through adsorbent beds (e.g., hyflow)
- Washing with solvents like isobutyl acetate and methylcyclohexane
- Crystallization by cooling and solvent evaporation
- Drying methods include lyophilization, spray drying, or vacuum drying
- Adjusting pH during workup to precipitate the product effectively
Summary Table of Key Parameters
| Parameter | Details / Conditions |
|---|---|
| Starting Material | 3-chloro-4-fluorophenylacetic acid |
| Activation Agent | Oxalyl chloride, catalytic DMF |
| Amination Reagent | Methylamine or methylamino precursor |
| Solvents | Toluene, N-methyl-2-pyrrolidone, ethyl acetate, isobutyl acetate, methylcyclohexane |
| Temperature Range | 0–60°C (acid chloride formation and amination) |
| Reaction Time | 2.7–7 h (acid chloride formation), 3 h (amination) |
| pH Adjustment | pH 4–5 using aqueous sodium carbonate |
| Isolation Techniques | Filtration, solvent washing, crystallization, drying |
| Yield | Variable, typically moderate to good (e.g., 35 g isolated in one process) |
Research Notes and Considerations
- The presence of chlorine and fluorine substituents on the phenyl ring requires careful handling to avoid side reactions or dehalogenation.
- Use of protective groups like Boc can facilitate multi-step synthesis but adds complexity.
- Selection of solvent and base can significantly affect yield and purity.
- Purification by crystallization and solvent washing is critical for obtaining pharmaceutically acceptable purity.
- Analytical techniques such as HPLC, NMR, and mass spectrometry are used to confirm structure and purity during development.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-fluorophenyl)-2-(methylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: Halogen atoms (chlorine and fluorine) on the phenyl ring can be substituted with other groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce new functional groups onto the phenyl ring.
Scientific Research Applications
2-(3-Chloro-4-fluorophenyl)-2-(methylamino)acetic acid, also known as (2R)-2-amino-2-(3-chloro-4-fluorophenyl)acetic acid, is an amino acid derivative that has a molecular formula of C8H7ClFNO2 and a molar mass of approximately 203.60 g/mol. The presence of chloro and fluorine substituents on the aromatic ring gives the compound unique chemical properties and biological activities.
Pharmaceutical Development
2-(3-Chloro-4-fluorophenyl)-2-(methylamino)acetic acid is studied for its potential in pharmaceutical development. It is used in synthesizing derivatives and exploring reactivity in biological systems. Interaction studies often utilize techniques to understand its binding affinity to various biological targets, which is crucial for understanding its mechanism of action and therapeutic potential.
Use in Synthesizing other compounds
2-(3-Chloro-4-fluorophenyl)-2-(methylamino)acetic acid can be used as a starting material to synthesize other compounds. For example, a compound of general formula II is obtained by reacting a 7-fluoro-6-nitro compound correspondingly substituted in the 4 position with a corresponding alkoxide and subsequently reducing the nitro compound thus obtained . Also, N,N'-bis-(3-cHoro-4-fluorophenyl)formamidine can be created by adding triethyl orthoformate to a stirred solution of 3-chloro- 4-fluoro aniline, acetic acid, and toluene at ambient temperature . The reaction mixture is then heated to 80°C, and the resultant ethanol is removed under Dean-Stark conditions .
Similar Compounds
Several compounds share structural similarities with 2-(3-chloro-4-fluorophenyl)-2-(methylamino)acetic acid. These include:
- 2-Amino-2-(4-chlorophenyl)acetic acid This compound contains a different halogen substitution and has been studied for analgesic properties.
- 3-Chloro-4-fluoroaniline This compound lacks the carboxylic acid functionality and is used in dye synthesis.
- N-(3-Chloro-4-fluorophenyl)glycine This compound has a similar amino structure but a different side chain and has potential herbicide applications.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-fluorophenyl)-2-(methylamino)acetic acid would depend on its specific biological target. Generally, such compounds might:
Bind to Receptors: Interact with specific receptors on cell surfaces, modulating their activity.
Enzyme Inhibition: Inhibit the activity of enzymes by binding to their active sites.
Pathway Modulation: Affect cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
4-Chloro-α-(methylamino)benzeneacetic Acid (CAS 143209-97-6)
Structural Differences :
- Lacks the fluorine atom at position 4 of the phenyl ring.
- Molecular formula: C₉H₁₂ClNO₂ vs. target compound’s C₉H₉ClFNO₂.
Key Comparisons :
2-(4-Fluoro-2-methylphenyl)acetic Acid (CAS 407640-40-8)
Structural Differences :
- Contains a methyl group at position 2 and fluorine at position 4 of the phenyl ring.
- Lacks the methylamino group at the α-carbon.
Key Comparisons :
- Molecular Weight : 168.17 g/mol (vs. ~217.63 g/mol for the target compound), highlighting differences in steric bulk.
- Applications: Used in agrochemicals and materials science, whereas the target compound’s amino group suggests pharmacological relevance .
2-(Methylamino)acetic Acid Hydrochloride (CAS 637-96-7)
Structural Differences :
- Simplified structure without the substituted phenyl ring.
Key Comparisons :
N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide (CAS 349126-27-8)
Structural Differences :
- Acetamide replaces the acetic acid group.
- Additional methoxyphenyl substituent.
Key Comparisons :
- Acid vs. Amide : The acetamide’s neutral charge vs. the carboxylic acid’s acidity may influence pharmacokinetics (e.g., absorption, metabolism) .
- Biological Targets : The methoxy group could enhance π-π stacking in receptor binding, while the target compound’s carboxylic acid may interact with basic residues .
Data Table: Structural and Physicochemical Comparisons
Research Findings and Implications
- Amino Acid Backbone: The methylamino group provides hydrogen-bonding capability absent in non-amino derivatives, critical for interactions with enzymes like kinases or proteases .
- Synthetic Challenges : Fluorination and chiral center introduction (if present) require advanced methodologies, as seen in morpholine-containing analogs .
Biological Activity
2-(3-Chloro-4-fluorophenyl)-2-(methylamino)acetic acid, also known as (2R)-2-amino-2-(3-chloro-4-fluorophenyl)acetic acid, is an amino acid derivative notable for its unique chemical structure and significant biological activity. This compound, with a molecular formula of C8H7ClFNO2 and a molar mass of approximately 203.60 g/mol, has garnered attention in pharmacological research due to its potential therapeutic applications.
Chemical Structure and Properties
The structure of 2-(3-chloro-4-fluorophenyl)-2-(methylamino)acetic acid features both chloro and fluorine substituents on the aromatic ring, which influence its reactivity and biological interactions. The presence of these halogen groups enhances the compound's lipophilicity and may affect its binding affinity to various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily through its interaction with specific receptors and enzymes. The following sections summarize key findings related to its biological activity.
Studies have demonstrated that 2-(3-chloro-4-fluorophenyl)-2-(methylamino)acetic acid interacts with various biological targets, including:
- Receptor Binding: The compound has been evaluated for its binding affinity to receptors such as the formyl peptide receptor 2 (FPR2), which plays a role in immune response and inflammation .
- Enzyme Inhibition: It has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the inflammatory process .
2. Therapeutic Potential
The therapeutic implications of this compound have been explored in several studies:
- Anti-inflammatory Effects: Research indicates that it may reduce levels of pro-inflammatory cytokines such as IL-1β and TNF-α in stimulated microglial cells, suggesting potential applications in neuroinflammatory conditions .
- Anticonvulsant Activity: Some derivatives have been synthesized that demonstrate anticonvulsant properties, indicating possible use in epilepsy treatment .
Case Studies
Several studies highlight the biological activity of 2-(3-chloro-4-fluorophenyl)-2-(methylamino)acetic acid:
- Study on FPR2 Activation:
- Neuropharmacological Assessment:
Data Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2 | Different halogen substitution; studied for analgesic properties. |
| 3-Chloro-4-fluoroaniline | C7H6ClF | Lacks carboxylic acid functionality; used in dye synthesis. |
| N-(3-Chloro-4-fluorophenyl)glycine | C8H8ClFNO2 | Similar amino structure but different side chain; potential herbicide application. |
Q & A
Q. Table 1: Reaction Optimization for Key Synthetic Steps
| Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Amidation | DMF, 80°C, 12 h | 65 | 92 | |
| Halogenation | CuCl₂, DCM, RT | 58 | 88 | |
| Chiral Resolution | Chiralpak AD-H column, hexane/EtOH | 70 | >99 |
Q. Table 2: Comparative Binding Affinity of Derivatives
| Derivative | Target Receptor | IC₅₀ (nM) | Method | Reference |
|---|---|---|---|---|
| Parent Compound | Kinase A | 120 | Fluorescent assay | |
| Fluoro-substituted | Kinase A | 45 | SPR | |
| Methoxy-substituted | GPCR X | 310 | Radioligand |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
